N-([2,4'-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide
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Overview
Description
N-([2,4’-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide is a synthetic organic compound that features a bipyridine moiety linked to a benzamide structure through an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide typically involves the following steps:
Formation of the bipyridine intermediate: This can be achieved through a coupling reaction of pyridine derivatives.
Attachment of the ethylthio group:
Formation of the benzamide structure: The final step involves the coupling of the bipyridine-ethylthio intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The bipyridine moiety can be reduced under specific conditions.
Substitution: The benzamide and bipyridine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted benzamide or bipyridine derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of advanced materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide would depend on its specific application. In coordination chemistry, it may act as a ligand, forming complexes with metal ions. In biological systems, it could interact with specific molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
N-(2-pyridylmethyl)benzamide: Similar structure but lacks the ethylthio group.
N-(4-pyridylmethyl)benzamide: Similar structure but with a different position of the pyridine ring.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-2-(ethylthio)benzamide is unique due to the presence of both the bipyridine and ethylthio groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-2-25-18-8-4-3-7-17(18)20(24)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBHBNWZUAODW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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